9H-Carbazol-3-amine, 9-(phenylmethyl)-
Overview
Description
9H-Carbazol-3-amine, 9-(phenylmethyl)-: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound’s structure consists of a carbazole core with an amine group at the 3-position and a phenylmethyl group at the 9-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, 9-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through the cyclization of N-phenyl-1,2-diaminobenzene to form a triazole intermediate, which then undergoes thermal decomposition to yield the carbazole structure.
Introduction of Amine Group: The amine group at the 3-position can be introduced via nitration followed by reduction. Nitration of carbazole yields 3-nitrocarbazole, which is then reduced to 3-aminocarbazole using reducing agents like tin and hydrochloric acid.
Attachment of Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where carbazole reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 9H-Carbazol-3-amine, 9-(phenylmethyl)- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkyl halides are used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Conducting Polymers: It serves as a monomer for the synthesis of conducting polymers with applications in sensors and transistors.
Biology and Medicine:
Pharmaceuticals: The compound’s derivatives are explored for their potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry:
Dye-Sensitized Solar Cells: It is used in the fabrication of dye-sensitized solar cells, contributing to renewable energy technologies.
Mechanism of Action
The mechanism of action of 9H-Carbazol-3-amine, 9-(phenylmethyl)- involves its interaction with molecular targets through various pathways:
Optoelectronic Properties: The compound’s ability to absorb and emit light makes it valuable in electronic applications.
Biological Activity: Its derivatives may interact with cellular targets, disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
3-Amino-9-ethylcarbazole: Similar structure with an ethyl group instead of a phenylmethyl group.
9-Methyl-9H-carbazole-3-carboxylic acid: Contains a carboxylic acid group at the 3-position and a methyl group at the 9-position.
Uniqueness:
9H-Carbazol-3-amine, 9-(phenylmethyl)-:
Properties
IUPAC Name |
9-benzylcarbazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUCZIQNMYNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538210 | |
Record name | 9-Benzyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94127-09-0 | |
Record name | 9-Benzyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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